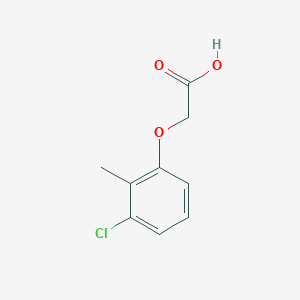

2-(3-chloro-2-methylphenoxy)acetic acid

Overview

Description

. It is a colorless to brown crystalline powder that is commonly used as a herbicide to control broadleaf weeds. This compound is part of the phenoxy herbicide family, which includes other well-known herbicides like 2,4-D and MCPA.

Mechanism of Action

Target of Action

2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is a type of phenoxy herbicide . The primary targets of MCPA are broad-leaf plants . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .

Mode of Action

MCPA interacts with its targets by inducing rapid, uncontrolled growth . This process, often referred to as “growing to death,” is a result of MCPA’s mimicry of the auxin growth hormone . When MCPA is applied to monocotyledonous crops such as wheat or maize, it selectively kills broad-leaf weeds, leaving the crops relatively unaffected .

Biochemical Pathways

The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP and acetate acid . This process is part of the compound’s degradation mechanism .

Pharmacokinetics

It is known that mcpa is a water-insoluble compound , which may affect its bioavailability and distribution within the environment.

Result of Action

The result of MCPA’s action is the death of broad-leaf weeds . By inducing rapid, uncontrolled growth, MCPA causes these plants to essentially grow themselves to death . This selective toxicity allows MCPA to effectively control weed populations without significantly affecting the growth of monocotyledonous crops .

Action Environment

The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is typically applied by ground equipment or by air , and its effectiveness can be affected by factors such as weather conditions, soil type, and the presence of other chemicals in the environment. Additionally, MCPA’s water-insolubility may influence its distribution and persistence in the environment.

Biochemical Analysis

Biochemical Properties

2-(3-chloro-2-methylphenoxy)acetic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth . This property allows it to selectively kill broad-leaf weeds, leaving crops relatively unaffected .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an auxin mimic . It can induce abnormal growth in plants and reduce the uptake of nutrients . It also affects hormone levels, specifically abscisic acid (ABA) and gibberellin A3 (GA3) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with auxin receptors in plant cells . By mimicking the natural auxin IAA, it triggers a cascade of events leading to uncontrolled cell growth .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and effective even at low concentrations .

Metabolic Pathways

It is known that this compound is a part of the class of herbicides that share the part structure of phenoxyacetic acid .

Subcellular Localization

As an auxin mimic, it is likely to be found in regions of the cell where auxin receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenoxy)acetic acid typically involves the reaction of 3-chloro-2-methylphenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to produce the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-2-methylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions typically require the presence of nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

Scientific Research Applications

2-(3-Chloro-2-methylphenoxy)acetic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

Biology: The compound is utilized in biological studies to investigate the effects of herbicides on plant growth and development.

Medicine: While not commonly used in medical applications, research is ongoing to explore potential therapeutic uses of phenoxy herbicides.

Industry: It is widely used in the agricultural industry as a selective herbicide to control broadleaf weeds in lawns and crops.

Comparison with Similar Compounds

2,4-D (2,4-Dichlorophenoxyacetic acid): Used as a broad-spectrum herbicide for controlling broadleaf weeds.

MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another selective herbicide used in agriculture and lawn care.

Uniqueness: 2-(3-Chloro-2-methylphenoxy)acetic acid is unique in its specific chemical structure, which influences its herbicidal activity and selectivity. Its effectiveness in controlling broadleaf weeds while being relatively safe for grasses makes it a valuable tool in weed management.

Properties

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)

![2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B6143173.png)

![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)

![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)